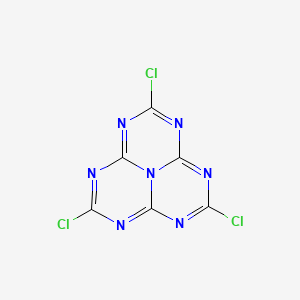
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is a complex organic compound with the molecular formula C6Cl3N7 It is known for its unique structure, which includes multiple nitrogen atoms and chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene typically involves the chlorination of heptaazaphenalene derivatives. One common method is the nucleophilic aromatic substitution reaction, where chlorine atoms are introduced into the heptaazaphenalene ring. This process often requires the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under inert gas to prevent decomposition .
化学反应分析
Types of Reactions
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic structure and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted heptaazaphenalene derivatives .
科学研究应用
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as light-emitting materials and photonic devices
作用机制
The mechanism of action of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene involves its interaction with molecular targets through its nitrogen and chlorine atoms. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Heptazine Chloride: Similar in structure but with different substituents.
Cyameluric Chloride: Another heptaazaphenalene derivative with distinct properties.
Uniqueness
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is unique due to its specific arrangement of chlorine and nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
生物活性
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene (CAS No. 6710-92-5) is a nitrogen-rich heterocyclic compound. Its unique structure and properties have garnered interest in various fields including materials science and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C6Cl3N7
- Molecular Weight : 276.47 g/mol
- Physical State : Solid at room temperature
- Melting Point : 405 °C
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its potential applications in drug development and as a precursor for advanced materials.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies suggest that this compound exhibits moderate cytotoxic effects on certain cancer cell lines. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : Approximately 25 µM after 48 hours of exposure.
This indicates potential for further development as an anticancer agent.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological properties. The compound was tested against several cancer cell lines and exhibited selective cytotoxicity with minimal effects on non-cancerous cells. The researchers noted that the chlorination pattern significantly influenced its biological activity.
Case Study 2: Role in Metal-Organic Frameworks (MOFs)
In another investigation focusing on materials science applications:
- Application : Used as a monomer to synthesize MOF materials.
- Findings : The resulting MOFs demonstrated high surface area and porosity which could be exploited for drug delivery systems or catalysis.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3,7,11-trichloro-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSSANETDMLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NC(=NC3=NC(=NC(=NC(=N1)Cl)N23)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













